2-(Benzylthio)-3-phenylpropenamide
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Overview
Description
2-(Benzylthio)-3-phenylpropenamide is an organic compound characterized by the presence of a benzylthio group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-3-phenylpropenamide typically involves the reaction of benzylthiol with a suitable propenamide precursor. One common method is the condensation of benzylthiol with 3-phenylpropenamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-3-phenylpropenamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the thiol group, making it more nucleophilic.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzylthio)-3-phenylpropenamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-3-phenylpropenamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different core structure.
N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide: Similar in having a phenylpropiolamide backbone but differs in the substituents.
Uniqueness
2-(Benzylthio)-3-phenylpropenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzylthio group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C16H15NOS |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NOS/c17-16(18)15(11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-11H,12H2,(H2,17,18) |
InChI Key |
ILQWSISCLUIPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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